molecular formula C13H9Cl2N2NaO4S B10795828 FH535 sodium salt

FH535 sodium salt

Cat. No.: B10795828
M. Wt: 383.2 g/mol
InChI Key: KUOWFVORCZBNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FH535 sodium salt is a small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). It has shown significant potential in inhibiting cancer cell proliferation and migration, making it a valuable compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FH535 sodium salt involves the reaction of specific organic compounds under controlled conditions. The detailed synthetic route is proprietary, but it generally includes steps such as condensation, cyclization, and purification to achieve the desired purity and activity .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis, followed by purification techniques such as crystallization and chromatography. The final product is tested for purity and activity before being packaged for research use .

Chemical Reactions Analysis

Types of Reactions: FH535 sodium salt primarily undergoes reactions that involve its functional groups. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of FH535 with modified biological activities .

Scientific Research Applications

FH535 sodium salt has a wide range of applications in scientific research:

Mechanism of Action

FH535 sodium salt exerts its effects by inhibiting the Wnt/β-catenin signaling pathway and PPARs. It interferes with the nuclear translocation of β-catenin, preventing it from binding to transcription factors and reducing the expression of downstream target genes. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of FH535 Sodium Salt: this compound is unique due to its dual inhibition of the Wnt/β-catenin pathway and PPARs. This dual action makes it particularly effective in targeting cancer cells that rely on these pathways for proliferation and survival .

Properties

Molecular Formula

C13H9Cl2N2NaO4S

Molecular Weight

383.2 g/mol

IUPAC Name

sodium;(2,5-dichlorophenyl)sulfonyl-(2-methyl-4-nitrophenyl)azanide

InChI

InChI=1S/C13H9Cl2N2O4S.Na/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15;/h2-7H,1H3;/q-1;+1

InChI Key

KUOWFVORCZBNQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N-]S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.[Na+]

Origin of Product

United States

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